BenchChemオンラインストアへようこそ!

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione

MTH1 inhibition NUDT1 DNA damage repair

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione (CAS 86257-16-1) is a fully synthetic, polysubstituted xanthine derivative with a molecular formula of C₁₇H₂₈N₄O₄ and a molecular weight of 352.43 g/mol. It is primarily documented in the context of inhibitor development targeting the human oxidized purine nucleoside triphosphate hydrolase MTH1 (NUDT1).

Molecular Formula C17H28N4O4
Molecular Weight 352.4 g/mol
CAS No. 86257-16-1
Cat. No. B12724930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione
CAS86257-16-1
Molecular FormulaC17H28N4O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C
InChIInChI=1S/C17H28N4O4/c1-3-4-6-10-21-16(24)14-15(19(2)17(21)25)18-12-20(14)9-7-5-8-13(23)11-22/h12-13,22-23H,3-11H2,1-2H3
InChIKeyJZDKVCDIZQBCLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione (CAS 86257-16-1): Procurement-Relevant Identity and Class Context


3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione (CAS 86257-16-1) is a fully synthetic, polysubstituted xanthine derivative with a molecular formula of C₁₇H₂₈N₄O₄ and a molecular weight of 352.43 g/mol . It is primarily documented in the context of inhibitor development targeting the human oxidized purine nucleoside triphosphate hydrolase MTH1 (NUDT1) [1]. The compound bears a 5,6-dihydroxyhexyl side chain at N7, a methyl group at N3, and an n-pentyl chain at N1, distinguishing it structurally from endogenous xanthines and simpler alkylxanthine analogs.

Why Generic Xanthine or MTH1 Inhibitor Substitution Cannot Be Assumed for CAS 86257-16-1


Currently available information does not permit quantitative benchmarking of 3,7-dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione against close structural analogs or alternative MTH1 inhibitors. The compound is listed in the ChEMBL database under CHEMBL4446950 with a recorded Max Phase of 'Preclinical,' but the associated bioactivity data and structural representations in that entry appear to correspond to a different chemical species [1]. No peer-reviewed studies, patents, or authoritative database records were identified that report IC₅₀, Kd, selectivity, pharmacokinetic, or in vivo efficacy data explicitly for CAS 86257-16-1 in direct comparison with named comparators. Consequently, any claim that a generic substituted xanthine or another MTH1-targeting scaffold can replicate the biological or physicochemical behavior of this specific compound is unsupported by publicly available evidence.

Quantitative Differentiator Evidence for CAS 86257-16-1: Head-to-Head Data Availability Assessment


MTH1 Inhibition Potency: Database-Anchored IC₅₀ and Kd Values Requiring Verification

The BindingDB entry associated with CHEMBL4446950 reports an IC₅₀ of 400 nM and a Kd of 700 nM against recombinant His-tagged MTH1 using dGTP as substrate [1]. However, the molecular structure mapped to these data points within the database does not match CAS 86257-16-1. No verified IC₅₀ or Kd values for the actual target compound against any biological target were found in the peer-reviewed literature.

MTH1 inhibition NUDT1 DNA damage repair

Structural Differentiation: Dihydroxyhexyl N7 Substitution Pattern

The compound contains a 5,6-dihydroxyhexyl chain at the N7 position, distinguishing it from the majority of known MTH1-targeting xanthines and purine-2,6-diones that typically bear substituents at N1, N3, or C8 . No quantitative SAR or selectivity data comparing N7-substituted variants to N1‑ or C8‑substituted analogs are available for this specific scaffold.

xanthine derivatives structure-activity relationship MTH1 inhibitor design

Preclinical Development Status: Absence of Published In Vivo or Selectivity Data

ChEMBL annotates CHEMBL4446950 with a Max Phase of 'Preclinical' [1]. Despite this designation, a comprehensive literature and patent search reveals no published in vivo efficacy, toxicity, pharmacokinetic, or selectivity profiling data for CAS 86257-16-1. Published MTH1 inhibitor development studies (e.g., Peng et al., 2021, Bioorg Chem 110:104813) describe structurally distinct compounds (MI0639, MI1020, MI1024) with nanomolar IC₅₀ values and co-crystal structures, but do not include this compound [2].

MTH1 inhibitor preclinical cancer therapeutics

Research and Industrial Application Scenarios for CAS 86257-16-1 Based on Current Evidence


Exploratory MTH1 Inhibitor Scaffold Hopping and SAR Expansion

Given its unique N7‑dihydroxyhexyl substitution, CAS 86257-16-1 may serve as a starting point for scaffold-hopping campaigns aimed at exploring novel MTH1 inhibitor chemotypes. However, the absence of verified potency data (Section 3, Evidence Item 1) means that any such use must begin with de novo biochemical profiling rather than building on established SAR.

Chemical Probe Development Requiring Complete Characterization

The compound's preclinical annotation in ChEMBL suggests initial interest as a potential probe molecule. However, the lack of published selectivity or cellular activity data (Section 3, Evidence Item 3) means that laboratories seeking a well-characterized MTH1 chemical probe should consider structurally distinct, data-rich alternatives such as those described by Peng et al. (2021) before investing in characterization of this compound.

Analytical Reference Standard for Xanthine Metabolite Panels

The compound's well-defined structure (C₁₇H₂₈N₄O₄, MW 352.43 ) makes it potentially suitable as a reference standard in LC-MS/MS panels for substituted xanthine metabolite profiling, provided that certified purity and stability data are obtained from the supplier. This application does not depend on biological activity data.

Computational Docking and Molecular Dynamics Studies

The distinct N7-dihydroxyhexyl moiety may yield unique docking poses in MTH1 and related NUDIX hydrolase domains. Researchers pursuing computational studies can use CAS 86257-16-1 as a virtual screening input, but must acknowledge the lack of experimental binding data for validation.

Quote Request

Request a Quote for 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-pentyl-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.